N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide
Description
N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with an ethyl group and a trifluorohydroxypropyl moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3N3O2/c1-2-14-9(18)16-5-3-15(4-6-16)7-8(17)10(11,12)13/h8,17H,2-7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMSAMXOXYSDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with ethylating agents and trifluorinated compounds. One common method includes the reaction of 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine with ethyl chloroformate under basic conditions to yield the desired carboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of N-ethyl-4-(3,3,3-trifluoro-2-oxopropyl)piperazine-1-carboxamide.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide finds applications in multiple fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can bind to specific proteins, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide
- N-ethyl-4-(3,3,3-trifluoro-2-oxopropyl)piperazine-1-carboxamide
- N-ethyl-4-(3,3,3-trifluoro-2-thiopropyl)piperazine-1-carboxamide
Uniqueness
N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug design and development, where such properties can enhance the bioavailability and efficacy of therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
